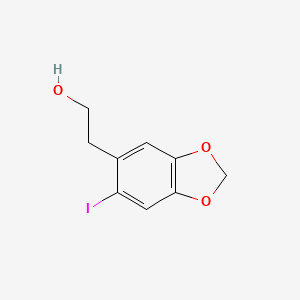
1,3-Benzodioxole-5-ethanol, 6-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-ethanol, 6-iodo- is an organic compound with the molecular formula C9H9IO3. It is a derivative of 1,3-benzodioxole, featuring an ethanol group at the 5th position and an iodine atom at the 6th position. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-ethanol, 6-iodo- can be synthesized from 1,3-benzodioxole through a series of chemical reactionsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the ethanol group can be introduced through a Grignard reaction or other suitable alkylation methods .
Industrial Production Methods
Industrial production of 1,3-benzodioxole-5-ethanol, 6-iodo- typically involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-5-ethanol, 6-iodo- undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,3-benzodioxole-5-ethanol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid or 1,3-benzodioxole-5-aldehyde.
Reduction: 1,3-Benzodioxole-5-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-ethanol, 6-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-benzodioxole-5-ethanol, 6-iodo- involves its interaction with various molecular targets and pathways. The ethanol group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: The parent compound without the ethanol and iodine substituents.
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the iodine atom.
1,3-Benzodioxole-6-iodo: Similar structure but lacks the ethanol group.
Uniqueness
1,3-Benzodioxole-5-ethanol, 6-iodo- is unique due to the presence of both the ethanol and iodine substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
52199-45-8 |
|---|---|
Molekularformel |
C9H9IO3 |
Molekulargewicht |
292.07 g/mol |
IUPAC-Name |
2-(6-iodo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9IO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2 |
InChI-Schlüssel |
BGGJIZNADHLJQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



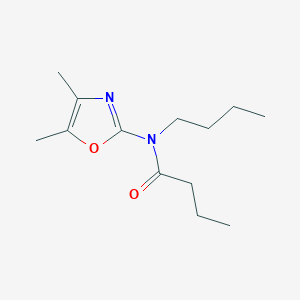
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
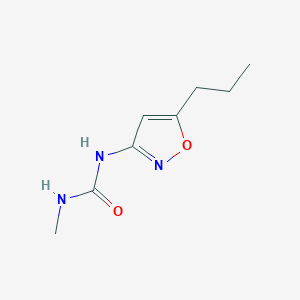
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

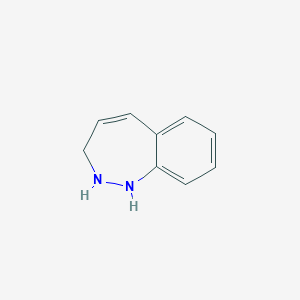
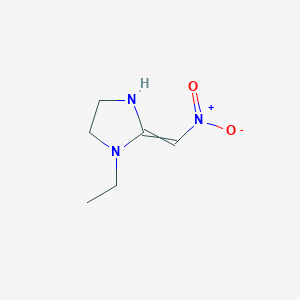
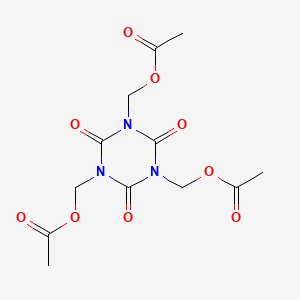
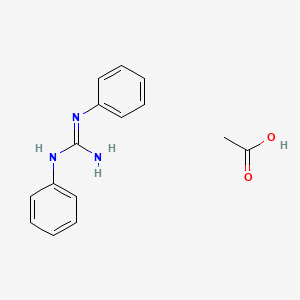
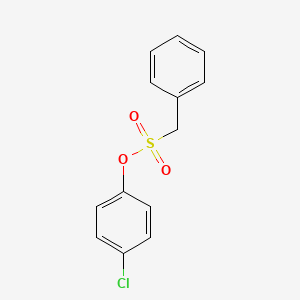
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
